molecular formula C16H20N2OS B5807312 4-[2-(4-Methylquinolin-2-yl)sulfanylethyl]morpholine

4-[2-(4-Methylquinolin-2-yl)sulfanylethyl]morpholine

Cat. No.: B5807312
M. Wt: 288.4 g/mol
InChI Key: QHWDBDDLVNWKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Methylquinolin-2-yl)sulfanylethyl]morpholine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-methylquinoline-2-thiol as a starting material, which is then reacted with 2-chloroethylmorpholine under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylquinolin-2-yl)sulfanylethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-Methylquinolin-2-yl)sulfanylethyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylquinolin-2-yl)sulfanylethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the morpholine group can enhance the compound’s solubility and bioavailability. The sulfur atom can form covalent bonds with thiol groups in proteins, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Methylquinolin-2-yl)sulfanylethyl]morpholine is unique due to its combination of a quinoline ring, a sulfanyl group, and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[2-(4-methylquinolin-2-yl)sulfanylethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-13-12-16(17-15-5-3-2-4-14(13)15)20-11-8-18-6-9-19-10-7-18/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWDBDDLVNWKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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